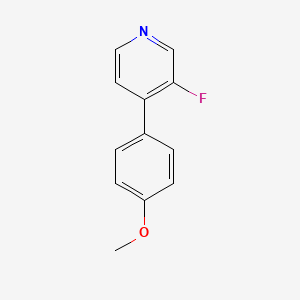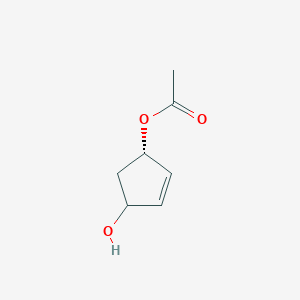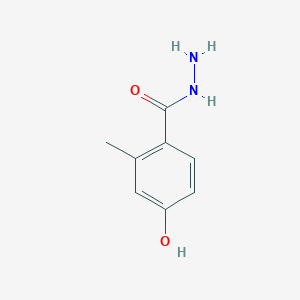
4-Hydroxy-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methylbenzohydrazide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzohydrazide, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylbenzohydrazide typically involves the reaction of 4-Hydroxy-2-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Hydroxy-2-methylbenzoic acid+Hydrazine hydrate→this compound+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-Hydroxy-2-methylbenzaldehyde.
Reduction: Formation of 4-Hydroxy-2-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-2-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylbenzohydrazide
- 4-Hydroxybenzohydrazide
- 2-Hydroxybenzohydrazide
Uniqueness
4-Hydroxy-2-methylbenzohydrazide is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-hydroxy-2-methylbenzohydrazide |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-6(11)2-3-7(5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) |
InChI Key |
PJBYITKVAMVGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


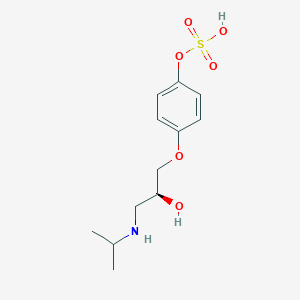
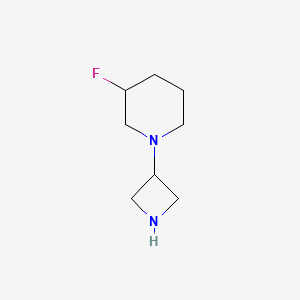
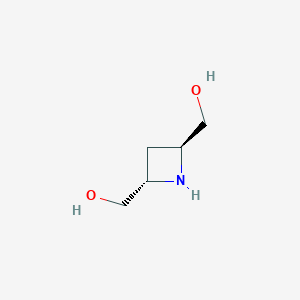
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
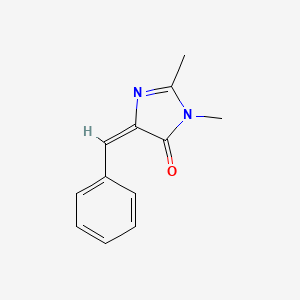
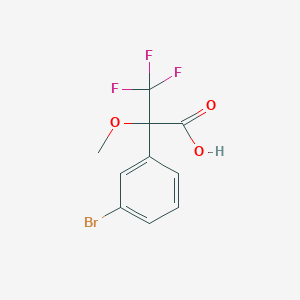
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)
![6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate](/img/structure/B15220584.png)
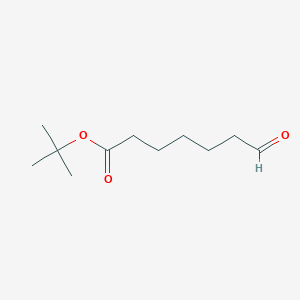
![1-Methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15220591.png)

